molecular formula C5H8N2O2 B3050229 (R)-4-Cyano-3-hydroxybutanamide CAS No. 244094-04-0

(R)-4-Cyano-3-hydroxybutanamide

Cat. No. B3050229
CAS RN: 244094-04-0
M. Wt: 128.13 g/mol
InChI Key: JGNICYPMHKZAGS-SCSAIBSYSA-N
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Description

(R)-4-Cyano-3-hydroxybutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and researchers have explored its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.

Scientific Research Applications

Anticonvulsant Properties

Lacosamide has been recognized for its anticonvulsant properties. Studies have identified its role in seizure protection through its action on the 3-oxy site of the compound. Small nonpolar, nonbulky substituents at this site have shown to retain pronounced anticonvulsant activities similar to lacosamide in rodent models, particularly in the maximal electroshock (MES) seizure test (Morieux et al., 2010).

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of lacosamide and its derivatives has been extensively studied to understand how modifications at various sites of the molecule affect its pharmacological profile. For example, the anticonvulsant activities of certain primary amino acid derivatives (PAADs) were found to be sensitive to substituents at the 4'-N'-benzylamide site, with electron-withdrawing groups retaining activity. This indicates the potential for developing novel anticonvulsants based on the lacosamide scaffold (King et al., 2011).

GABAergic Neurotransmission

Lacosamide and its derivatives have been investigated for their role in GABAergic neurotransmission, which is crucial for controlling epileptic seizures and other neurological disorders. Studies on compounds like N-benzyl-4-hydroxybutanamide derivatives have shown promising results in inhibiting GABA transporters and displaying anticonvulsant, antinociceptive, and antidepressant activity in vivo (Zaręba et al., 2021).

Role in Sleep and Cataplexy

Research has also explored the use of GABAB agonists, including R-baclofen, which shares a similar functional group to (R)-4-Cyano-3-hydroxybutanamide, in promoting sleep and reducing cataplexy in murine models of narcolepsy. This suggests potential therapeutic applications for related compounds in sleep disorders (Black et al., 2014).

properties

IUPAC Name

(3R)-4-cyano-3-hydroxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c6-2-1-4(8)3-5(7)9/h4,8H,1,3H2,(H2,7,9)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNICYPMHKZAGS-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(CC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C#N)[C@H](CC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462175
Record name (3R)-4-Cyano-3-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-4-Cyano-3-hydroxybutanamide

CAS RN

244094-04-0
Record name (3R)-4-Cyano-3-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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